molecular formula C12H11N3OS B12019454 N'-(3-Pyridinylmethylene)-2-(2-thienyl)acetohydrazide

N'-(3-Pyridinylmethylene)-2-(2-thienyl)acetohydrazide

Cat. No.: B12019454
M. Wt: 245.30 g/mol
InChI Key: VUKYGDRLJVROJN-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-Pyridinylmethylene)-2-(2-thienyl)acetohydrazide is a chemical compound that features a pyridine ring and a thiophene ring connected through an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Pyridinylmethylene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 3-pyridinecarboxaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(3-Pyridinylmethylene)-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Pyridinylmethylene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyridine and thiophene rings.

    Reduction: Reduced forms of the acetohydrazide linkage.

    Substitution: Substituted pyridine or thiophene derivatives.

Scientific Research Applications

N’-(3-Pyridinylmethylene)-2-(2-thienyl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(3-Pyridinylmethylene)-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-Pyridinylmethylene)-2-(2-furyl)acetohydrazide: Similar structure but with a furan ring instead of a thiophene ring.

    N’-(3-Pyridinylmethylene)-2-(2-phenyl)acetohydrazide: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

N’-(3-Pyridinylmethylene)-2-(2-thienyl)acetohydrazide is unique due to the presence of both pyridine and thiophene rings, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C12H11N3OS/c16-12(7-11-4-2-6-17-11)15-14-9-10-3-1-5-13-8-10/h1-6,8-9H,7H2,(H,15,16)/b14-9+

InChI Key

VUKYGDRLJVROJN-NTEUORMPSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)CC2=CC=CS2

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)CC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.